![molecular formula C14H21FN2O4S B5370348 3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. In
Wirkmechanismus
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This compound also suppresses the production of pro-inflammatory cytokines, which reduces inflammation. Additionally, this compound modulates the activity of voltage-gated sodium channels, which leads to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, this compound modulates the activity of voltage-gated sodium channels, which leads to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its broad range of therapeutic applications. It has been found to be effective in treating various diseases, including cancer, inflammation, and pain. Additionally, this compound has a favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One potential direction is the optimization of its pharmacokinetic profile to improve its efficacy and reduce its toxicity. Another direction is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases and conditions. Overall, the potential of this compound as a therapeutic agent makes it a promising candidate for further research and development.
Synthesemethoden
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methoxyaniline with 3-(4-morpholinyl)propylamine in the presence of a sulfonating agent. The resulting intermediate is then treated with a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases, which are enzymes that play a critical role in regulating gene expression. This compound has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have analgesic effects by modulating the activity of voltage-gated sodium channels.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-20-14-4-3-12(11-13(14)15)22(18,19)16-5-2-6-17-7-9-21-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAYZLTNBSXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49829430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.